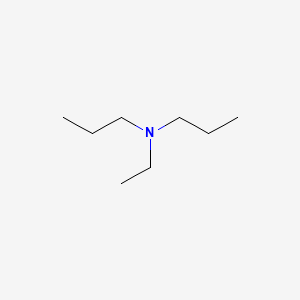

N,N-Dipropylethylamine

描述

Significance of Tertiary Amines in Organic Synthesis and Beyond

Tertiary amines are a class of organic compounds that are pivotal in a multitude of chemical reactions and industrial processes. researchgate.netpurkh.com Their utility stems from the lone pair of electrons on the nitrogen atom, which allows them to function as bases or nucleophiles. purkh.com In organic synthesis, tertiary amines are frequently employed as non-nucleophilic bases, meaning they can remove a proton from a molecule without participating in other reactions. wikipedia.org This characteristic is particularly valuable in reactions where a strong base is needed but nucleophilic attack would lead to unwanted side products. wikipedia.org

Beyond their role as bases, tertiary amines are integral components in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.comamerigoscientific.com They serve as key intermediates and building blocks for complex molecules. amerigoscientific.comrsc.org Furthermore, certain tertiary amines are utilized as catalysts or ligands in transition metal-catalyzed reactions, which are fundamental to modern organic chemistry. numberanalytics.com The diverse reactivity and applications of tertiary amines underscore their importance in both academic research and industrial settings. researchgate.net

Historical Context of N,N-Diisopropylethylamine in Chemical Literature

N,N-Diisopropylethylamine, commonly referred to as Hünig's base, is named after the German chemist Professor Siegfried Hünig. chemistryviews.orghimedialabs.com Hünig was a prolific and innovative chemist whose research spanned various areas of organic chemistry, including the synthesis of dyes, the chemistry of diimine, and the development of "organic metals". chemistryviews.org He is particularly recognized for his work on sterically hindered bases, which led to the development of DIPEA as a non-nucleophilic base often used in alkylation reactions. chemistryviews.org

DIPEA is traditionally prepared through the alkylation of diisopropylamine (B44863) with diethyl sulfate. wikipedia.orgwikipedia.org It is a colorless liquid, though commercial samples may appear slightly yellow. wikipedia.org The compound's utility as a sterically hindered organic base, acting as a proton scavenger, has made it a staple in organic synthesis. wikipedia.orgchemicalbook.com Its low solubility in water also simplifies its recovery in industrial processes. wikipedia.org

Scope and Research Objectives for N,N-Diisopropylethylamine Investigations

The research landscape for N,N-Diisopropylethylamine is vast and continues to expand. A primary area of investigation is its application as a non-nucleophilic base in a wide array of chemical transformations. sigmaaldrich.com These include:

Peptide Coupling: DIPEA is commonly used as a base in the formation of amide bonds between amino acids. chemicalbook.comadvancedchemtech.com Its steric hindrance minimizes side reactions, which is crucial for the synthesis of complex peptides. chemicalbook.com

Alkylation Reactions: It is employed as a selective reagent in the alkylation of secondary amines to tertiary amines, preventing the formation of undesired quaternary ammonium (B1175870) salts. wikipedia.orgchemicalbook.com

Cross-Coupling Reactions: DIPEA serves as a base in various transition metal-catalyzed reactions, such as the Heck and Sonogashira couplings. chemicalbook.com

Green Chemistry: Recent studies have explored the use of DIPEA as a green alternative for C-N bond formation reactions, where it can act as a base, catalyst, and solvent, reducing the need for volatile organic compounds.

Electrochemical Reactions: Novel electrochemical methods have been developed that use DIPEA as a catalytic mediator for reactions like the reduction of azobenzenes. organic-chemistry.org

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of N,N-Dipropylethylamine and N,N-Diisopropylethylamine.

| Property | This compound | N,N-Diisopropylethylamine (DIPEA) |

| IUPAC Name | N-ethyl-N-propylpropan-1-amine nih.gov | N-Ethyl-N-(propan-2-yl)propan-2-amine wikipedia.org |

| Synonyms | ETHYL-DI-N-PROPYLAMINE lookchem.comchemsrc.com | Hünig's base, DIEA wikipedia.orgadvancedchemtech.com |

| CAS Number | 20634-92-8 nih.govlookchem.com | 7087-68-5 wikipedia.orgadvancedchemtech.com |

| Molecular Formula | C₈H₁₉N nih.govlookchem.com | C₈H₁₉N wikipedia.orgadvancedchemtech.com |

| Molar Mass | 129.24 g/mol nih.govlookchem.com | 129.247 g·mol⁻¹ wikipedia.org |

| Appearance | / | Colorless liquid wikipedia.org |

| Boiling Point | 132°C lookchem.com | 126.6 °C wikipedia.org |

| Density | 0.8070 g/mL lookchem.com | 0.742 g/mL wikipedia.org |

| Solubility in Water | N/A | 4.01 g/L (at 20 °C) wikipedia.org |

Detailed Research Findings

Recent research has highlighted the versatility of DIPEA in various synthetic applications. For instance, it has been used as a base in the synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amines, a class of compounds with potential biological and medicinal properties. researchgate.net It has also been employed in the synthesis of mannosylated ovalbumin peptides and as a catalyst in vinyl sulfone synthesis. advancedchemtech.com

Furthermore, the tricarbonylchromium complex of a related compound, 2-(2-methoxyphenyl)-N,N-dipropylethylamine, has been studied for its reactivity in demethoxylation reactions. rsc.org In the field of materials science, this compound has been used as an organic structure-directing agent in the synthesis of zeolites. csic.esacs.org

Structure

3D Structure

属性

IUPAC Name |

N-ethyl-N-propylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-4-7-9(6-3)8-5-2/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCCTMBMQUCLSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871318 | |

| Record name | Ethyl di-n-propyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20634-92-8 | |

| Record name | Ethyldi-n-propyl amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020634928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl di-n-propyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dipropylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for N,n Dipropylethylamine and Its Derivatives

Direct Synthetic Routes to N,N-Dipropylethylamine

The synthesis of this compound, a tertiary amine, is primarily achieved through two main pathways: alkylation reactions and reductive amination.

Alkylation Reactions for Tertiary Amine Formation

N-alkylation is a fundamental method for synthesizing more substituted amines, typically by reacting a primary or secondary amine with an alkylating agent like an alkyl halide. chemrxiv.orgyoutube.com For this compound, this would involve the reaction of dipropylamine (B117675) with an ethylating agent.

A significant drawback of this method is the potential for overalkylation, where the amine product, being more nucleophilic than the starting material, reacts further to form quaternary ammonium (B1175870) salts. youtube.comwikipedia.org This can lead to a mixture of products, reducing the yield of the desired tertiary amine and complicating purification. masterorganicchemistry.com A related compound, N,N-Diisopropylethylamine (DIPEA), is commercially prepared by alkylating diisopropylamine (B44863) with diethyl sulfate, a method that can be adapted for this compound synthesis. wikipedia.org

| Reactants | Product | Reaction Type | Key Consideration |

| Dipropylamine, Ethyl Halide | This compound | N-Alkylation | Potential for overalkylation. |

Reductive Amination Approaches

Reductive amination, or reductive alkylation, is a highly effective and versatile method for preparing primary, secondary, and tertiary amines. organic-chemistry.orgyoutube.com This one-pot reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, which is then reduced to the final amine product. masterorganicchemistry.com This approach provides better control and avoids the overalkylation issues common in direct alkylation. masterorganicchemistry.com

To synthesize this compound, dipropylamine is reacted with acetaldehyde (B116499) in the presence of a reducing agent. Common laboratory reducing agents include sodium borohydride (B1222165) (NaBH₄) and the milder sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduces the intermediate iminium ion. masterorganicchemistry.comorganic-chemistry.org On an industrial scale, catalytic hydrogenation with hydrogen gas over a metal catalyst like nickel is often employed. libretexts.org

| Carbonyl Compound | Amine | Reducing Agent Options | Product |

| Acetaldehyde | Dipropylamine | Sodium Borohydride, Sodium Triacetoxyborohydride, H₂/Nickel Catalyst | This compound |

Synthesis of Substituted this compound Analogs

The this compound structure can be chemically modified to create a variety of analogs, including those with aromatic, heterocyclic, or chiral features.

Introduction of Aromatic and Heterocyclic Moieties

Aromatic and heterocyclic groups can be introduced onto the this compound structure through several synthetic routes. N-alkylation of nitrogen-containing aromatic or heterocyclic compounds with a suitable alkyl halide in the presence of a base is one such method. organic-chemistry.org

A more versatile approach is the palladium-catalyzed Buchwald-Hartwig amination, which facilitates the coupling of this compound with various aryl halides or triflates under mild conditions. chemrxiv.orgmasterorganicchemistry.com Reductive amination can also be used by reacting an aromatic or heterocyclic aldehyde or ketone with dipropylamine, followed by reduction.

| Starting Materials | Reaction Type | Moiety Introduced |

| This compound, Aryl Halide | Buchwald-Hartwig Amination | Aromatic |

| Dipropylamine, Aromatic Aldehyde | Reductive Amination | Aromatic |

| Dipropylamine, Heterocyclic Ketone | Reductive Amination | Heterocyclic |

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral this compound derivatives can be achieved by employing stereoselective synthetic strategies. One method involves using a chiral starting material, such as a chiral amine or a chiral carbonyl compound, in a reductive amination reaction, thereby transferring the stereochemistry to the product. Asymmetric reduction of the prochiral iminium ion intermediate, using either a chiral reducing agent or a chiral catalyst, can also be employed to introduce a stereocenter.

Green Chemistry Approaches in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Catalytic methods, such as catalytic reductive amination with hydrogen gas and a recyclable catalyst, are favored over stoichiometric reagents as they minimize waste. libretexts.org

The "borrowing hydrogen" methodology, often catalyzed by palladium, is a highly atom-economical N-alkylation technique. chemrxiv.org This process involves the temporary oxidation of an alcohol to an aldehyde, which then undergoes reductive amination, with water as the only byproduct. chemrxiv.org The use of environmentally benign solvents, such as ionic liquids, which can be recycled, and solvent-free reaction conditions further contribute to a greener synthetic process. chemrxiv.orgorganic-chemistry.org

| Green Chemistry Principle | Application in Synthesis |

| Catalysis | Recyclable metal catalysts for reductive amination. |

| Atom Economy | "Borrowing hydrogen" methodology for N-alkylation. |

| Safer Solvents | Use of recyclable ionic liquids as reaction media. |

| Waste Prevention | Adoption of solvent-free reaction conditions. |

Mechanistic Investigations of N,n Dipropylethylamine Reactivity

Role of N,N-Dipropylethylamine as an Organic Base

The primary chemical function of this compound in synthetic organic chemistry is as a non-nucleophilic, sterically hindered organic base. The lone pair of electrons on the nitrogen atom allows it to accept a proton, defining its character as a Brønsted-Lowry base. However, the steric bulk created by the surrounding alkyl groups significantly influences its reactivity profile.

The basicity of an amine is quantified by the pKa of its conjugate acid. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its ability to attract a proton, thereby making alkylamines generally more basic than ammonia. For tertiary amines, this effect is compounded, although it is moderated by the steric accessibility of the nitrogen's lone pair and solvation effects.

This compound is often compared with other hindered tertiary amines like N,N-Diisopropylethylamine (DIPEA or Hünig's base) and Triethylamine (B128534) (TEA). While all are considered non-nucleophilic bases, subtle structural differences lead to variations in their basic strength. The pKa of the conjugate acid of Triethylamine is approximately 10.78 at 25 °C. molaid.com In comparison, the bulkier isopropyl groups of DIPEA make it a slightly weaker base than TEA, with the pKa of its conjugate acid reported as 8.5 in dimethyl sulfoxide, compared to 9.0 for TEA in the same solvent. wikipedia.org this compound, with n-propyl groups, presents an intermediate steric profile between TEA and DIPEA. This structural difference influences its performance in base-mediated reactions.

In a study on the multicomponent synthesis of (2-amino-3-cyano-4H-chromen-4-yl)phosphonates, the effectiveness of several organic bases was compared. While not providing a direct pKa value, the study offers a practical comparison of reactivity. In this specific domino reaction, the use of this compound (referred to as DIPEA in the study) resulted in a 42% yield of the final product, compared to a 38% yield with Triethylamine and a 35% yield with the secondary amine, Dipropylamine (B117675). This suggests that under these specific reaction conditions, the structural and electronic properties of this compound provided a slight advantage over the other bases tested.

Table 1: Comparative Basicity and Performance of Selected Amines

| Amine | Structure | pKa of Conjugate Acid (in DMSO) | pKa of Conjugate Acid (in H₂O) | Performance in Chromenylphosphonate Synthesis (% Product) |

|---|---|---|---|---|

| This compound | CCCN(CC)CCC | Not widely reported | Not widely reported | 42% |

| Triethylamine (TEA) | CCN(CC)CC | 9.0 wikipedia.org | ~10.78 molaid.com | 38% |

| N,N-Diisopropylethylamine (DIPEA) | CCN(C(C)C)C(C)C | 8.5 wikipedia.org | ~11.4 | Not tested in this specific study |

| Dipropylamine (DPA) | CCCNCCC | Not applicable (Secondary Amine) | ~10.77 foodb.ca | 35% |

Data for performance is derived from a specific multicomponent reaction and may not be representative of all conditions.

A key application of this compound is its role as a proton scavenger. In many chemical reactions, acidic byproducts are generated (e.g., HCl in acylation reactions using acid chlorides). These acidic byproducts can cause unwanted side reactions, protonate sensitive functional groups, or deactivate catalysts.

This compound is added to the reaction mixture to neutralize these acids as they form. Its mechanism of action is straightforward acid-base chemistry where the nitrogen's lone pair abstracts the proton from the acidic byproduct. The critical feature of this compound is that its steric bulk prevents the nitrogen atom from acting as a nucleophile. wikipedia.org While it is basic enough to readily accept a small proton, the ethyl and propyl groups form a barrier that physically blocks the nitrogen from attacking larger electrophilic centers, such as the carbon atom of a carbonyl group or an alkyl halide. wikipedia.org This selectivity is crucial in reactions like amide couplings, where it prevents the base from competing with the desired amine nucleophile. wikipedia.org

Comparative Basicity Studies with Other Sterically Hindered Amines

This compound in Catalytic Cycles

Beyond its stoichiometric use as an acid scavenger, this compound can also play a direct role within catalytic cycles, either as an organocatalyst itself or as an essential additive in metal-catalyzed processes.

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Amines are a cornerstone of organocatalysis, often acting as Lewis or Brønsted bases. This compound can function as a basic organocatalyst in reactions that are initiated or promoted by proton abstraction.

A clear example is its use in multicomponent reactions (MCRs). nih.govdovepress.comresearchgate.netorganic-chemistry.org In the synthesis of certain 2-amino-4H-chromenes, this compound was shown to be an effective catalyst. The proposed mechanism involves the base promoting an initial Knoevenagel condensation between a salicylaldehyde (B1680747) and malononitrile. The resulting intermediate then undergoes a Michael addition with a phosphite, followed by cyclization. The role of this compound is to facilitate the deprotonation steps required to generate the nucleophilic species, thereby driving the catalytic cycle forward. Its efficacy in such reactions depends on its ability to act as a base without causing unwanted side reactions, a direct consequence of its non-nucleophilic nature.

In the realm of metal catalysis, tertiary amines like this compound are frequently employed as additives. Their role can be multifaceted, serving as a basic activator, a ligand, or both. In many cross-coupling reactions, a stoichiometric amount of a base is required to neutralize the acid generated during the catalytic cycle, which is essential for catalyst turnover.

Kinetic and mechanistic studies have been performed on the homogeneous ruthenium-catalyzed transalkylation of tertiary amines, where this compound can be a substrate. lookchem.com These studies indicate that the reaction mechanism involves the amine binding to a metal cluster of two or three atoms through the insertion into an alpha C-H bond. lookchem.com While a substrate in this case, the study highlights the direct interaction between the amine and the metal center. In other contexts, such as the demethoxylation of certain tricarbonylchromium complexes with LiAlH₄, the fastest reaction was observed with the complex of 2-(2-methoxyphenyl)-N,N-dipropylethylamine, indicating a significant electronic or steric influence of the amine moiety on the metal-complexed aromatic ring's reactivity.

Organocatalytic Applications

Reaction Kinetics and Transition State Analysis Involving this compound

Detailed kinetic and computational studies specifically focused on this compound are not broadly available in the literature. However, insights can be drawn from related systems and specific investigations.

A study on the ruthenium-catalyzed transalkylation of tertiary amines derived a kinetic expression for the process based on initial reaction rates. lookchem.com The investigation found that the transalkylation proceeds most efficiently in alcoholic solvents under a slight pressure of carbon monoxide with a mixed iron-ruthenium catalyst. lookchem.com The proposed mechanism involves the binding of the amine to a multi-atom metal cluster, suggesting a complex transition state where the amine is intimately involved in the rate-determining steps. lookchem.com While this study focused on the transformation of the amine itself, the kinetic analysis provides a framework for understanding how this compound interacts with metal centers.

Further understanding comes from computational studies on related phenomena. For example, research into photoluminescence sensing of tertiary amines noted that dipropylethylamine formed the most stable photo-induced ground-state charge-transfer complex (PCTC) with a naphthalimide derivative. chemrxiv.org This was attributed to a combination of its strong electron-donating character and relatively moderate steric effects compared to more hindered amines. chemrxiv.org Such studies, which analyze ground and excited state interactions, provide indirect evidence of the electronic and steric factors that would govern the transition states of reactions involving this compound. The stability of such intermediate complexes is directly related to the energy of the transition states in which they might be involved.

Applications of N,n Dipropylethylamine in Advanced Organic Synthesis

Promoting Amide Coupling Reactions

The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry. nih.gov N,N-Dipropylethylamine is utilized as a non-nucleophilic base in these reactions to facilitate the coupling between a carboxylic acid and an amine. The primary role of the base is to neutralize the acidic byproducts generated during the activation of the carboxylic acid.

In a typical procedure, a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or a phosphonium-based reagent like 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is used to activate the carboxylic acid, forming a highly reactive intermediate. nih.govluxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine. An organic base is required to deprotonate the amine's ammonium (B1175870) salt and to scavenge the acid released during the reaction. The steric bulk of this compound prevents it from reacting with the activated carboxylic acid intermediate, a potential side reaction that can occur with less hindered bases like triethylamine (B128534). wikipedia.org This selectivity ensures high yields of the desired amide product. Coupling reagents are often used in combination with additives like 1-Hydroxybenzotriazole (HOBt), and a base such as DIPEA (or by analogy, this compound) is crucial for achieving optimal results, especially when dealing with electron-deficient amines. nih.gov

Table 1: Common Coupling Reagents Used with Hindered Bases

| Coupling Reagent | Typical Additive | Role of this compound |

|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | Proton scavenger, neutralization of acid |

| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | Neutralizes liberated acid |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | None required | Base for carboxylate activation and acid scavenging |

Facilitating Alkylation and Acylation Reactions

Alkylation and acylation reactions are cornerstone C-C bond-forming processes in synthesis. buchler-gmbh.comnih.gov Friedel-Crafts alkylation and acylation, for instance, involve the reaction of an alkyl halide or acyl halide with an aromatic ring in the presence of a Lewis acid catalyst. nih.govmt.com In these and other similar reactions, a stoichiometric amount of acid, often hydrogen chloride (HCl), is generated as a byproduct. This compound serves as an effective acid scavenger to neutralize this acid, driving the reaction to completion and preventing potential acid-catalyzed side reactions or degradation of sensitive substrates.

Furthermore, this compound has been investigated for its utility in the selective alkylation of secondary amines to form tertiary amines using alkyl halides. wikipedia.org A common side reaction in this process is the overalkylation of the desired tertiary amine to form a quaternary ammonium salt, a process known as the Menshutkin reaction. The use of a hindered base like this compound can suppress this unwanted pathway. wikipedia.org

Utilization in Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. uni-regensburg.dersc.org this compound can be employed as a base in several of these transformations, including the Heck, Sonogashira, and Suzuki reactions. wikipedia.org In these catalytic cycles, a base is often required to facilitate the regeneration of the active catalyst or to participate in the transmetalation step. For example, in the Sonogashira coupling, the base deprotonates the terminal alkyne, forming a copper acetylide intermediate. In the Heck coupling, it is involved in the final elimination step to regenerate the palladium(0) catalyst. The non-nucleophilic nature of this compound is advantageous, as it does not interfere with the metallic catalyst or other components of the reaction mixture. wikipedia.org Research has also documented the synthesis and use of this compound derivatives in the context of developing new molecules via palladium-catalyzed cross-coupling reactions. researchgate.net

Role in Protecting Group Chemistry

Protecting groups are essential in multi-step synthesis to temporarily mask a reactive functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.org The introduction and removal of these groups often require specific pH conditions. This compound is frequently used as a base during the protection of alcohols and amines.

For example, when protecting an amine with a tert-Butoxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, or a hydroxyl group as a silyl (B83357) ether using a silyl chloride, an acidic byproduct is formed. This compound acts as a proton scavenger to neutralize this acid, facilitating a smooth and efficient protection step. Its non-nucleophilicity is critical, as it avoids reaction with the protecting group reagent itself. organic-chemistry.org In complex syntheses with multiple functional groups, the choice of a hindered base is crucial to ensure high selectivity and yield in the protection step. organic-chemistry.org

Applications in Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates atoms from most or all of the starting materials. organic-chemistry.orgmdpi.com These reactions often proceed through a cascade of elementary steps, some of which may be acid or base-catalyzed or may generate acidic or basic intermediates.

Bases are often required to facilitate key steps, such as the formation of an imine from an amine and a carbonyl compound, which is a common entry point into many MCRs. organic-chemistry.org While specific literature examples detailing the use of this compound in MCRs are less common than for its isomer DIPEA, its properties as a strong, non-nucleophilic organic base make it a suitable candidate for this purpose. In reactions like the Ugi or Passerini MCRs, which produce amide and ester functionalities, a base can be critical for ensuring the reaction proceeds efficiently by neutralizing any acidic species formed, thereby preventing equilibria from shifting unfavorably. organic-chemistry.org

Specific Applications in Peptide Synthesis

Peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is a specialized area of amide bond formation where this compound and its isomer DIPEA are widely used. In SPPS, amino acids are sequentially coupled to a growing peptide chain anchored to a solid resin. Each coupling step involves the activation of the carboxylic acid of the incoming amino acid and its reaction with the free amino group of the resin-bound peptide. evitachem.com

This compound plays a crucial role as the base during this coupling step. Its function is to neutralize the protonated amine on the peptide chain and to scavenge the acidic byproducts from the activation reaction. This is critical for ensuring a high coupling efficiency. Moreover, the use of a hindered base is vital to prevent racemization of the chiral amino acid residues, a significant risk in peptide synthesis that can be exacerbated by excess base or the use of nucleophilic bases. luxembourg-bio.com The combination of a coupling reagent like HATU with a hindered base like DIPEA (or this compound) is a standard and highly effective method for minimizing racemization and achieving high yields of the desired peptide. luxembourg-bio.com

Table 2: Summary of this compound's Role in Synthesis

| Reaction Type | Function of this compound | Key Advantage |

|---|---|---|

| Amide / Peptide Coupling | Proton scavenger, activates carboxylate | Non-nucleophilic nature prevents side reactions |

| Alkylation / Acylation | Neutralizes acid byproduct (e.g., HCl) | Prevents unwanted Menshutkin reaction |

| Cross-Coupling | Base in the catalytic cycle | Does not interfere with the metal catalyst |

| Protecting Group Chemistry | Acid scavenger during protection step | Selectively neutralizes acid without reacting with reagents |

N,n Dipropylethylamine in Medicinal Chemistry and Pharmaceutical Research

Design and Synthesis of N,N-Dipropylethylamine-Containing Pharmaceutical Intermediates

The synthesis of pharmaceutical intermediates containing the this compound moiety is a critical step in the development of new therapeutic agents. These intermediates are often designed to be readily modified, allowing for the exploration of a wide range of chemical space and the optimization of pharmacological activity.

One common synthetic approach involves the N-alkylation of a primary or secondary amine with appropriate alkyl halides. For instance, the synthesis of N-ethyl-N-propylpropan-1-amine, another name for this compound, can be achieved through the reaction of ethylpropylamine with a propyl halide. nih.gov This straightforward method allows for the introduction of the dipropylethylamine scaffold onto various molecular frameworks.

In the context of more complex pharmaceutical agents, the this compound group is often introduced at a later stage of the synthesis. For example, in the creation of certain dopamine (B1211576) receptor agonists, a precursor molecule containing a reactive functional group, such as a primary or secondary amine, is reacted with ethyl and propyl halides or their equivalents to install the desired this compound functionality. acs.org This strategy allows for the late-stage diversification of drug candidates, enabling the rapid generation of analogs for structure-activity relationship studies.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these studies have been instrumental in optimizing their therapeutic potential. nih.govnih.govresearchgate.netcore.ac.ukfrontiersin.org

The size and nature of the alkyl groups on the nitrogen atom of this compound can significantly impact a compound's affinity for its biological target, as well as its pharmacokinetic properties. For instance, in the development of dopamine receptor agonists, variations in the N-alkyl substituents have been shown to modulate receptor binding affinity and functional activity. acs.orgresearchgate.net

A key aspect of SAR studies involves systematically modifying the this compound moiety and observing the resulting changes in biological effect. This can include:

Altering Alkyl Chain Length: Replacing the ethyl or propyl groups with shorter or longer alkyl chains can affect the steric bulk and lipophilicity of the molecule, influencing how it interacts with its target receptor.

Introducing Branching: The use of branched alkyl chains, such as isopropyl groups, can further refine the steric and electronic properties of the amine.

Cyclization: Incorporating the nitrogen atom into a cyclic structure, such as a piperidine (B6355638) ring, can constrain the conformation of the molecule and lead to more specific receptor interactions. acs.org

These systematic modifications provide valuable insights into the pharmacophore of the target receptor, guiding the design of more potent and selective drug candidates.

Role as a Scaffold for Biologically Active Compounds

Dopamine Receptor Agonist Derivatives

A significant area of research has focused on the incorporation of the this compound moiety into dopamine receptor agonists. acs.orgresearchgate.netnih.govbiorxiv.orgbiorxiv.orgsemanticscholar.org These compounds are of interest for the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

Research has shown that the N,N-dipropylamino group is a common feature in many potent dopamine D2 receptor agonists. For example, derivatives of 3-phenylpiperidine (B1330008) containing an N,N-dipropylamino substituent have demonstrated significant central dopamine-autoreceptor stimulating activity. acs.org The nature of the substituents on the nitrogen atom is crucial for this activity.

Below is a table summarizing the structure-activity relationships of some this compound derivatives as dopamine receptor agonists:

| Compound/Derivative | Modification | Observed Activity | Reference |

| 3-(3-Hydroxyphenyl)-N-n-propylpiperidine | N-n-propyl substitution | Potent dopamine-receptor agonist | acs.org |

| O,O'-Dipivaloyl-N,N-dipropyldopamine | Dipivaloyl ester of N,N-dipropyldopamine | Showed significant activity | researchgate.net |

| 2-(3-Pivaloyloxyphenyl)-N,N-dipropylethylamine | Monopivaloyl ester | Appeared to be more potent than the dipivaloyl ester | researchgate.net |

Prodrug Strategies Incorporating this compound Moieties

Prodrug strategies are employed to improve the pharmacokinetic and pharmacodynamic properties of drugs. mdpi.comnih.gov The this compound moiety can be incorporated into a prodrug to enhance properties such as lipid solubility, which can improve its ability to cross the blood-brain barrier. researchgate.net

One approach involves the esterification of a phenolic hydroxyl group in a dopamine agonist with a pivaloyl group, while the active amine is an this compound. For instance, O,O'-Dipivaloyl-N,N-dipropyldopamine was synthesized as a prodrug of N,N-dipropyldopamine. researchgate.net The lipophilic pivaloyl esters are designed to be cleaved by esterases in the body, releasing the active dopamine agonist.

Studies have shown that monopivaloyl esters, such as 2-(3-pivaloyloxyphenyl)-N,N-dipropylethylamine, can be more potent than their dipivaloyl counterparts. researchgate.net This suggests that the strategic placement of the prodrug moiety is critical for optimal bioactivation and efficacy.

Bioactivation Pathways of this compound Derivatives

The bioactivation of this compound derivatives is a key consideration in their design and development. researchgate.netnih.gov Bioactivation refers to the metabolic conversion of a compound to a more biologically active form. In the context of prodrugs, this is a desired outcome.

The metabolic pathways involved in the bioactivation of this compound derivatives often involve enzymatic reactions in the liver and other tissues. For ester-based prodrugs, esterases play a crucial role in hydrolyzing the ester linkage to release the active drug.

Advanced Spectroscopic and Chromatographic Characterization of N,n Dipropylethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of N,N-Dipropylethylamine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In ¹H NMR spectroscopy, the structure of this compound gives rise to four distinct signals corresponding to the different proton environments. Protons on carbons directly attached to the electron-withdrawing nitrogen atom are deshielded and thus shifted downfield. libretexts.org The expected ¹H NMR spectrum would feature a quartet for the methylene (B1212753) protons (-CH2-) of the ethyl group, a triplet for the methylene protons (-CH2-) adjacent to the nitrogen on the two propyl groups, a multiplet (sextet) for the central methylene protons of the propyl groups, and two overlapping triplets for the terminal methyl (-CH3) protons of the ethyl and propyl groups. docbrown.info

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For this compound, five separate signals are expected. Experimental data obtained in D₂O shows resonances at δ 60.2, 55.6, 15.7, 11.1, and 8.3 ppm. The signals at 60.2 and 55.6 ppm can be assigned to the methylene carbons bonded to the nitrogen, while the remaining signals correspond to the other alkyl carbons.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Protons (Structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₂-CH₃ | ~2.4 - 2.6 | Quartet (q) | 2H |

| N-(CH₂-CH₂-CH₃)₂ | ~2.3 - 2.5 | Triplet (t) | 4H |

| N-CH₂-CH₂-CH₃ | ~1.4 - 1.6 | Sextet (m) | 4H |

| N-CH₂-CH₃ | ~0.9 - 1.1 | Triplet (t) | 3H |

| N-CH₂-CH₂-CH₃ | ~0.8 - 1.0 | Triplet (t) | 6H |

Interactive Table 2: Experimental ¹³C NMR Data for this compound

| Carbon (Structure) | Chemical Shift (δ, ppm) |

| N-C H₂-CH₃ | 55.6 |

| N-(C H₂-CH₂-CH₃)₂ | 60.2 |

| N-CH₂-C H₂-CH₃ | 15.7 |

| N-CH₂-CH₂-C H₃ | 11.1 |

| N-CH₂-C H₃ | 8.3 |

| (Data obtained in D₂O) |

Mass Spectrometry (MS) Techniques, including GC-MS

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mode, the molecule undergoes fragmentation in a predictable manner, which aids in its identification.

The mass spectrum of this compound shows a molecular ion [M]⁺ peak at a mass-to-charge ratio (m/z) of 129, which corresponds to its molecular weight (129.24 g/mol ). nih.gov The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a stable, nitrogen-containing cation.

For this compound, the most prominent fragmentation pathway is the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to the base peak at m/z 100. nih.gov Another significant fragment is observed at m/z 58, which can be attributed to a different α-cleavage or subsequent fragmentation. nih.gov The molecular ion peak and these characteristic fragment ions are diagnostic for the structure of this compound.

Interactive Table 3: Key Mass Spectrometry Fragments for this compound (EI)

| m/z | Ion Structure | Fragmentation Pathway | Relative Intensity |

| 129 | [CH₃CH₂N(CH₂CH₂CH₃)₂]⁺ | Molecular Ion [M]⁺ | Low |

| 100 | [N(CH₂CH₂CH₃)₂]⁺ | α-cleavage: Loss of •CH₂CH₃ | High (Base Peak) |

| 58 | [CH₃CH₂NH=CH₂]⁺ | Rearrangement/Fragmentation | Moderate |

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is characterized by absorptions corresponding to its tertiary amine and alkyl group components.

A key feature for a tertiary amine is the absence of N-H stretching vibrations, which typically appear in the 3300-3500 cm⁻¹ region for primary and secondary amines. rsc.org The spectrum is therefore dominated by C-H and C-N stretching and bending vibrations. Strong absorptions are observed in the 2850-2960 cm⁻¹ range, which are characteristic of the symmetric and asymmetric stretching of C-H bonds within the ethyl and propyl groups. rsc.org Weaker C-N stretching vibrations are expected in the fingerprint region, typically between 1000-1250 cm⁻¹. Various C-H bending vibrations for the methylene (-CH₂-) and methyl (-CH₃) groups also appear in the 1375-1465 cm⁻¹ range.

Interactive Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2960 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |

| 1465 - 1450 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium |

| 1380 - 1370 | C-H Bend (Umbrella) | Methyl (-CH₃) | Medium |

| 1250 - 1000 | C-N Stretch | Tertiary Amine | Medium-Weak |

| Not Present | N-H Stretch | Tertiary Amine | None |

Advanced Chromatographic Methods for Purity Assessment and Separation

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities, starting materials, or by-products.

Gas Chromatography (GC) is a standard and effective method for determining the purity of volatile compounds like this compound. Purity levels are often specified using this technique, with commercially available grades exceeding 98.0%. rsc.org The compound's retention behavior can be standardized using the Kovats retention index, which has been reported as 838 on a semi-standard non-polar column. nih.gov High-resolution capillary columns can provide excellent separation of the main component from closely related impurities.

High-Performance Liquid Chromatography (HPLC) offers another powerful approach for purity assessment. rsc.org Reverse-Phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity, is particularly versatile. rsc.org By using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile), high-resolution separation can be achieved. HPLC can be coupled with various detectors, such as UV or mass spectrometry (LC-MS), to provide not only purity information but also identification of unknown impurities. rsc.org More advanced methods, such as recycling HPLC, can be employed to enhance the resolution of complex mixtures when baseline separation is difficult to achieve in a single run.

Theoretical and Computational Studies of N,n Dipropylethylamine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of N,N-Dipropylethylamine. DFT calculations can determine the molecule's optimized geometry, the distribution of electron density, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The lone pair of electrons on the nitrogen atom is the most significant feature of the electronic structure, making the molecule a Lewis base. The HOMO is primarily localized on this nitrogen lone pair, indicating that this is the site of initial interaction with electrophiles. The energy of the HOMO is directly related to the molecule's ionization potential and its ability to donate electrons. The LUMO, conversely, indicates the most likely region to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

DFT calculations are also employed to analyze reactivity. For instance, in studies of related sterically hindered amines like N,N-diisopropylethylamine (DIPEA or Hünig's Base), DFT has been used to investigate reaction mechanisms, such as its role in catalytic cycles. acs.orgacs.org These studies provide detailed mechanistic insights by mapping out potential energy surfaces for reactions, identifying transition states, and calculating activation barriers. acs.orgacs.org Such computational analyses have been crucial in understanding the role of DIPEA in promoting reactions and in explaining the influence of additives. acs.orgacs.org For example, DFT calculations have shown that in certain C-N coupling reactions, the process proceeds through an ethylium-transfer mode, and have helped to explain the synergistic effects of co-catalysts. acs.org

Table 1: Calculated Electronic Properties of Tertiary Amines

Note: Data for this compound is limited; this table presents typical calculated values for structurally similar tertiary amines to illustrate the data obtained from DFT calculations.

| Property | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability (basicity) |

| LUMO Energy | 1.5 to 2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.0 to 9.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 0.6 to 0.9 D | Measures molecular polarity |

| Proton Affinity | 240 to 250 kcal/mol | Quantifies gas-phase basicity |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

This compound is a flexible molecule due to the rotational freedom of its ethyl and n-propyl groups. Molecular dynamics (MD) simulations are a powerful computational technique used to study these dynamic motions and the resulting conformational landscape. cam.ac.uk MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. biorxiv.org

By analyzing these trajectories, researchers can identify the most stable conformations of the molecule and the energy barriers between them. For this compound, simulations would reveal the various spatial arrangements of the alkyl chains around the central nitrogen atom. This conformational flexibility is crucial as it influences the steric hindrance around the nitrogen's lone pair, which in turn dictates its reactivity and selectivity as a non-nucleophilic base.

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. chemrxiv.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using quantum mechanical methods. arxiv.org These calculations determine the magnetic shielding tensor for each nucleus based on the molecule's electronic structure. arxiv.org By comparing the calculated chemical shifts for a proposed structure with experimental spectra, one can confirm or refute the structural assignment. For this compound, calculations would predict distinct signals for the ethyl and propyl groups, with the chemical shifts being sensitive to the molecule's conformation. The accuracy of these predictions has improved significantly, with modern methods often accounting for solvent effects and molecular dynamics. nih.gov

Infrared (IR) Spectroscopy: IR spectra can also be predicted computationally. By performing a frequency calculation on the optimized geometry of the molecule, one can obtain the vibrational modes and their corresponding frequencies and intensities. These calculated frequencies correspond to the stretching and bending vibrations of the chemical bonds (e.g., C-H, C-N, C-C) in this compound. Comparing the predicted IR spectrum with an experimental one helps in identifying characteristic functional groups and confirming the molecule's identity.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

This table illustrates the typical agreement between calculated and experimental data for a molecule like this compound. Actual experimental values can be found in databases like PubChem. nih.gov

| Nucleus/Bond | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted IR Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) |

|---|---|---|---|---|

| -CH₂- (Ethyl) | ~47 | Data available nih.gov | - | - |

| -CH₃ (Ethyl) | ~12 | Data available nih.gov | - | - |

| -CH₂- (Propyl, N-bound) | ~55 | Data available nih.gov | - | - |

| -CH₂- (Propyl, mid) | ~21 | Data available nih.gov | - | - |

| -CH₃ (Propyl) | ~12 | Data available nih.gov | - | - |

| C-H Stretch | - | - | 2800-3000 | Data available nih.gov |

| C-N Stretch | - | - | 1000-1250 | Data available nih.gov |

Computational Studies of Steric and Electronic Effects on Reactivity

One of the most important features of this compound and its close relative, Hünig's base (DIPEA), is the combination of high basicity and low nucleophilicity. wikipedia.org Computational studies are essential for quantifying and understanding the interplay of steric and electronic effects that lead to this useful property.

Electronic Effects: The three alkyl groups (two propyl, one ethyl) attached to the nitrogen are electron-donating through an inductive effect. Computational methods like Natural Bond Orbital (NBO) analysis can quantify this charge donation, showing an increase in electron density on the nitrogen atom compared to less substituted amines. This increased electron density enhances the availability of the lone pair for abstracting a proton, thus making the molecule a strong base.

Steric Effects: The bulky propyl and ethyl groups physically obstruct the nitrogen's lone pair. While a small electrophile like a proton can access the lone pair, larger electrophiles are sterically hindered from approaching and forming a bond. Computational studies can model this steric hindrance by calculating the "steric accessibility" of the nitrogen atom or by simulating the reaction pathway of the amine with various electrophiles. csic.es By calculating the activation energy for both proton abstraction (basicity) and attack at an electrophilic carbon (nucleophilicity), these studies can quantitatively demonstrate why the former is highly favored over the latter. For instance, computational analyses of related hindered bases in reaction mechanisms confirm that their primary role is to act as a proton scavenger without engaging in undesired nucleophilic side reactions. rsc.org

These computational models provide a detailed rationale for why this compound is an effective non-nucleophilic base, a property that is widely exploited in organic synthesis. wikipedia.orgmdpi.com

Environmental and Industrial Considerations of N,n Dipropylethylamine

Strategies for Removal from Wastewater

Wastewater from industrial processes that utilize N,N-Dipropylethylamine may contain this tertiary amine, necessitating effective removal strategies to prevent environmental contamination. Several methods applicable to the removal of tertiary amines from wastewater have been investigated.

Adsorption: Adsorption onto activated carbon is a widely used method for removing organic contaminants. acs.orgresearchgate.net The process involves the physical adhesion of amine molecules to the porous surface of the carbon. google.com The efficiency of adsorption can be influenced by the properties of the activated carbon and the presence of other substances in the wastewater. acs.orgresearchgate.net For instance, loading activated carbons with other tertiary amines has been shown to increase the adsorption capacity for other contaminants. acs.orgresearchgate.net Biochar has also been explored as a sorbent for removing similar nitrogenous compounds like N-nitrosodimethylamine (NDMA), with sorption mechanisms including hydrogen bonding and hydrophobic interactions. nih.gov

Advanced Oxidation Processes (AOPs): AOPs are highly effective in degrading recalcitrant organic compounds through the generation of powerful oxidizing species, such as hydroxyl radicals (•OH). doi.orgmdpi.com

Ozonation: Ozone (O3) can directly oxidize tertiary amines or generate •OH radicals to do so, breaking them down into less harmful substances. lib4ri.chracoman.com The effectiveness of ozonation depends on factors like pH, ozone dosage, and contact time. mdpi.com Integrating ozonation with biological treatments can achieve very high removal rates for total organic carbon and reduce toxicity. e3s-conferences.org

UV-based AOPs: Combining ultraviolet (UV) light with oxidants like hydrogen peroxide (H2O2) or performic acid (PFA) generates highly reactive radicals that can effectively degrade amines. mdpi.comnih.gov The UV/PFA process, for example, has been shown to enhance the degradation of pharmaceuticals, including those with tertiary amine groups. nih.gov

Biological Treatment: While some amines can be toxic to microorganisms, biological treatment processes can be adapted to degrade them. environmentalleverage.com These processes are often used in combination with other methods, such as AOPs, which can increase the biodegradability of the contaminants. e3s-conferences.org

The selection of the most suitable removal strategy depends on various factors, including the concentration of this compound in the wastewater, the presence of other pollutants, and economic considerations.

Interactive Data Table: Comparison of Wastewater Treatment Strategies for Tertiary Amines

| Treatment Method | Mechanism | Advantages | Disadvantages |

| Adsorption (Activated Carbon) | Physical adhesion to porous carbon surface. google.com | High removal efficiency for a broad range of organics; can be regenerated. researchgate.net | Can be expensive; competition from other organics can reduce efficiency. |

| Ozonation (AOP) | Oxidation by ozone molecules and hydroxyl radicals. racoman.com | Rapid and effective degradation; no sludge production. racoman.com | High operational costs; potential formation of toxic by-products if not optimized. e3s-conferences.org |

| UV/H₂O₂ (AOP) | Generation of hydroxyl radicals via UV photolysis of H₂O₂. mdpi.com | Highly effective for a wide range of contaminants. | Requires UV-transparent water; cost of H₂O₂ and electricity. |

| UV/Performic Acid (AOP) | Generation of hydroxyl and peroxyl radicals. nih.gov | Effective for PFA-persistent compounds; can increase mineralization. nih.gov | Scavenging effects by wastewater constituents can reduce rates. nih.gov |

| Biological Treatment | Microbial degradation. environmentalleverage.com | Cost-effective for large volumes; can lead to complete mineralization. | Can be slow; microorganisms can be sensitive to toxicity. environmentalleverage.com |

Optimization of Industrial Processes Utilizing this compound

This compound is utilized in several industrial applications, primarily as a non-nucleophilic base in organic synthesis and as a catalyst in foundry processes. wikipedia.orgresearchgate.net Optimizing these processes is crucial for improving efficiency, reducing waste, and minimizing environmental impact.

In organic synthesis, this compound is often used in reactions such as amide coupling. wikipedia.org Its bulky structure prevents it from competing with the nucleophilic amine in the reaction, making it an effective acid scavenger. wikipedia.org Optimization strategies in this context include:

Catalyst and Reagent Selection: Choosing the most efficient coupling agents and catalysts to work in conjunction with this compound can significantly improve reaction yields and reduce the formation of by-products.

Reaction Conditions: Optimizing temperature, pressure, and reaction time can lead to higher conversion rates and selectivity, thereby reducing energy consumption and waste generation.

In the foundry industry, tertiary amines like this compound are used as catalysts for curing polyurethane cold box binders. tcichemicals.com The optimization of these processes can involve:

Amine Blend Composition: The use of specific blends of tertiary amines can be tailored to achieve desired curing times and casting properties, potentially reducing the total amount of amine required.

Process Control: Precise control over the gassing process, including the concentration of the amine catalyst and contact time, can ensure efficient curing while minimizing emissions of volatile organic compounds (VOCs).

Green Chemistry Metrics for this compound Production and Use

Green chemistry metrics provide a quantitative framework for evaluating the environmental performance of chemical processes. Key metrics include Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor). researchgate.netsemanticscholar.org These can be applied to both the synthesis of this compound and its use in industrial applications.

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. It is calculated as: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

A higher AE indicates that a larger proportion of the reactant atoms are incorporated into the final product, generating less waste.

Process Mass Intensity (PMI): PMI is a more holistic metric that considers all materials used in a process, including reactants, solvents, and catalysts, relative to the mass of the final product. acsgcipr.orgacsgcipr.org It is calculated as: PMI = Total Mass of Inputs / Mass of Product

A lower PMI value signifies a more efficient and less wasteful process. The pharmaceutical industry, for example, uses PMI to benchmark the greenness of manufacturing processes. acsgcipr.org

E-Factor: The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. It is related to PMI by the simple formula: E-Factor = PMI - 1. semanticscholar.org

Hypothetical Application of Green Chemistry Metrics:

Consider a hypothetical amide coupling reaction where a carboxylic acid (R-COOH) reacts with an amine (R'-NH2) using a coupling agent and this compound as the base.

Interactive Data Table: Hypothetical Green Chemistry Metrics Calculation

| Metric | Formula | Example Calculation Inputs | Result | Interpretation |

| Atom Economy (AE) | (MW of Amide) / (MW of Acid + MW of Amine) x 100% | MW Amide = 250 g/mol ; MW Acid = 150 g/mol ; MW Amine = 100 g/mol | 100% | In this idealized reaction (excluding by-products from coupling agent and base), all reactant atoms are incorporated into the product. |

| Process Mass Intensity (PMI) | (Mass of Acid + Mass of Amine + Mass of Base + Mass of Solvent) / (Mass of Product) | Mass Acid = 150g; Mass Amine = 100g; Mass Base = 129g; Mass Solvent = 1000g; Mass Product (assuming 80% yield) = 200g | (150+100+129+1000) / 200 | 6.9 |

| E-Factor | PMI - 1 | 6.9 - 1 | 5.9 | For every 1 kg of product, 5.9 kg of waste is generated. |

By applying these metrics, chemists and engineers can compare different synthetic routes and process conditions to identify more sustainable and efficient methods for producing and using this compound. rsc.orgresearchgate.net

Emerging Applications and Future Directions for N,n Dipropylethylamine Research

N,N-Dipropylethylamine in Materials Science and Engineering

This compound has been identified as a crucial component in the synthesis of advanced materials, particularly in the formation of zeolites. Zeolites are crystalline aluminosilicates with porous structures that have widespread applications as catalysts, adsorbents, and ion-exchange materials. The synthesis of specific zeolite frameworks often requires an organic structure-directing agent (OSDA) to guide the formation of the desired topology.

Recent research has demonstrated the use of this compound as a precursor for the synthesis of the diethyldipropylammonium (DEDPA+) cation. csic.es This cation has proven effective as an OSDA in the crystallization of PST-2, a novel aluminosilicate (B74896) zeolite that is an intergrowth of the SBS and SBT topologies. acs.org The synthesis involves reacting this compound with iodoethane (B44018) to produce the diethyldipropylammonium iodide (DEDPAI) salt, which is then used in the hydrothermal synthesis of the zeolite. csic.es

The synthesis of PST-2 using the DEDPA+ cation is typically carried out under specific conditions, as detailed in the table below. The ability to form this complex intergrowth structure highlights the specific structure-directing influence of the cation derived from this compound.

Table 1: Zeolite PST-2 Synthesis Details

| Parameter | Value/Description | Source |

|---|---|---|

| Organic Structure-Directing Agent (OSDA) | Diethyldipropylammonium (DEDPA+) | acs.org |

| Precursor for OSDA | This compound | csic.es |

| Zeolite Type | PST-2 (SBS/SBT intergrowth) | acs.org |

| Inorganic Structure-Director | Cs+ ions | acs.org |

| Crystallization Temperature | 120 °C | acs.org |

| Typical Si/Al Ratio in Gel | 8.0 | acs.org |

This role as an OSDA precursor underscores the potential of this compound in the rational design and synthesis of new porous materials with tailored properties for applications in catalysis and separation.

Advanced Sensing Applications of this compound

The detection and differentiation of amines are critical in various sectors, including clinical diagnostics and environmental monitoring. Recent advancements in fluorescence-based sensing have opened up potential avenues for the detection of tertiary amines like this compound.

A study has developed a fluorochromic method for distinguishing between different organic amines using a naphthalimide derivative sensor. acs.org This approach relies on the unique ground-state and excited-state interactions between the amine and the sensor molecule when exposed to ultraviolet light. The study found that the emission color and photoluminescence quantum yield are highly dependent on the molecular structure, particularly the substituent groups, of the amine. acs.org

While this compound was not explicitly tested in this study, the findings provide a strong foundation for its potential detection. The sensor showed differentiated responses for various tertiary amines:

Tertiary amines with at least one methyl group produced a bright green photoluminescence. acs.org

Amines with bulkier side groups resulted in a red-shifted yellow emission. acs.org

Conformationally locked bicycloamines showed no emission. acs.org

Given its structure, with two n-propyl groups and one ethyl group, it is plausible that this compound would produce a distinct fluorochromic signal with this type of sensor, likely falling within the category of amines with bulkier side groups. This suggests a promising application in the development of selective sensors for industrial and environmental monitoring.

Potential in Novel Reaction Methodologies

This compound is also finding use as a structural component in organometallic chemistry, where it can influence the reactivity of metal complexes in novel transformations. One notable example involves the use of a tricarbonylchromium complex of a derivative of this compound to facilitate a challenging chemical reaction.

Specifically, the tricarbonylchromium complex of 2-(2-methoxyphenyl)-N,N-dipropylethylamine was synthesized and studied for its reactivity. Researchers found that complexing the aromatic ring with a tricarbonylchromium group enhanced its susceptibility to nucleophilic attack. This enabled the demethoxylation of the complex upon treatment with lithium aluminum hydride (LiAlH₄). The study noted that this reaction proceeded most rapidly with the tricarbonylchromium complex of 2-(2-methoxyphenyl)-N,N-dipropylethylamine, highlighting the influence of the amine moiety on the reaction's efficiency.

Table 2: Application in Organometallic Reaction

| Reactant | Reagent | Product Type | Key Finding | Source |

|---|

This methodology, where the reactivity of an aromatic group is modified by complexation and influenced by a remote functional group like this compound, represents a sophisticated approach to synthetic chemistry. It opens possibilities for using this amine in designing other complex reagents for selective organic transformations.

Future Research Avenues and Challenges

The emerging applications of this compound point toward several promising directions for future research, alongside specific challenges that need to be addressed.

Future Research Avenues:

Materials Science: A significant opportunity lies in exploring this compound and its derivatives as OSDAs for synthesizing other novel zeolites and porous materials beyond the PST-2 framework. acs.org Tailoring the structure of the OSDA could allow for precise control over pore size, connectivity, and the formation of new intergrowth structures.

Advanced Sensing: Future work should involve the systematic testing of this compound with existing and new fluorochromic and colorimetric sensors to characterize its specific response. acs.org Developing sensors with high selectivity for this compound in the presence of other structurally similar amines remains a key goal.

Novel Reaction Methodologies: The role of the this compound moiety in modifying the reactivity of organometallic complexes is an area ripe for exploration. Research could focus on leveraging this effect in other metal-catalyzed reactions, potentially leading to new catalytic systems with unique selectivity and efficiency. Its use as a base or nucleophile in other areas of organic synthesis, compared to more common amines like triethylamine (B128534) or DIPEA, could also be systematically investigated.

Challenges:

Isomer Specificity: A persistent challenge in working with propylamine (B44156) derivatives is the potential for confusion between isomers, such as this compound and the more commonly used N,N-diisopropylethylamine (DIPEA). Researchers must ensure careful characterization of starting materials to guarantee reproducibility.

Predictive Power in Materials Synthesis: While this compound has been used successfully as an OSDA precursor, predicting the exact zeolite structure that will form with a given OSDA remains a fundamental challenge in materials chemistry.

Reaction Optimization: For applications in novel reaction methodologies, challenges include moving from stoichiometric reagents, such as the tricarbonylchromium complex, to more efficient catalytic systems and ensuring the reactions proceed under mild and environmentally benign conditions.

常见问题

Q. Table 1: Reaction Optimization Parameters

| Variable | Optimal Condition | Impact |

|---|---|---|

| Solvent | Acetonitrile | Enhances solubility of ionic intermediates |

| Temperature | 25–30°C | Balances reaction rate and side reactions |

| Equivalents | 1.5–2.0 | Ensures complete deprotonation |

Q. Table 2: Analytical Benchmarks

| Technique | Key Output | Acceptable Range |

|---|---|---|

| <sup>13</sup>C NMR | δ 60.2 ppm (CH2N) | ±0.1 ppm deviation |

| GC-MS | m/z 129.24 | >95% peak area |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。